6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NP-10679 is a highly potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This compound has shown promise in treating various neurological disorders, including severe pain, subarachnoid hemorrhage, and certain types of epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NP-10679 involves several steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones.
Functionalization: The quinoline core is then functionalized with various substituents to achieve the desired pharmacological properties
Final coupling: The final step involves coupling the functionalized quinoline with a propoxy group to complete the synthesis
Industrial Production Methods
Industrial production of NP-10679 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
NP-10679 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoline core.
Substitution: Substitution reactions are commonly used to introduce or modify substituents on the piperazine ring and other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of NP-10679 with modified pharmacological properties. These derivatives are often used in further research to explore the structure-activity relationship of the compound .
Scientific Research Applications
NP-10679 has a wide range of scientific research applications, including:
Neurology: It is being investigated for its potential to treat neurological disorders such as severe pain, subarachnoid hemorrhage, and epilepsy
Psychiatry: The compound is also being studied for its potential use in treating psychiatric disorders, including treatment-resistant depression and substance abuse disorders
Pharmacology: NP-10679 serves as a valuable tool in pharmacological research to study the NMDA receptor and its role in various physiological and pathological processes
Drug Development: The compound’s unique properties make it a promising candidate for the development of new therapeutic agents targeting the NMDA receptor
Mechanism of Action
NP-10679 exerts its effects by selectively inhibiting the GluN2B subunit of the NMDA receptor. This inhibition prevents the overactivation of the receptor, which is associated with excitotoxicity and neuronal damage in various neurological conditions. The compound’s selectivity for the GluN2B subunit allows it to provide neuroprotection with fewer side effects compared to non-selective NMDA receptor inhibitors .
Comparison with Similar Compounds
Similar Compounds
Ifenprodil: Another GluN2B-selective NMDA receptor antagonist.
Traxoprodil: A selective inhibitor of the GluN2B subunit with similar neuroprotective properties.
Eliprodil: A compound with similar selectivity for the GluN2B subunit but different pharmacokinetic properties
Uniqueness
NP-10679 stands out due to its high selectivity for the GluN2B subunit and its pH-dependent activity. This allows it to be more effective in acidic conditions, such as those found in ischemic brain tissue, providing targeted neuroprotection with minimal side effects .
Properties
CAS No. |
2914889-88-4 |
---|---|
Molecular Formula |
C23H26F3N3O3 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H26F3N3O3/c24-23(25,26)17-2-4-18(5-3-17)29-11-9-28(10-12-29)14-19(30)15-32-20-6-7-21-16(13-20)1-8-22(31)27-21/h2-7,13,19,30H,1,8-12,14-15H2,(H,27,31)/t19-/m1/s1 |
InChI Key |
QJKYLYXHWSCZQT-LJQANCHMSA-N |
Isomeric SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OC[C@@H](CN3CCN(CC3)C4=CC=C(C=C4)C(F)(F)F)O |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.